molecular formula C18H16F3N7S B10925924 N-(1-benzyl-1H-pyrazol-3-yl)-5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine

N-(1-benzyl-1H-pyrazol-3-yl)-5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine

Cat. No.: B10925924
M. Wt: 419.4 g/mol
InChI Key: AQTKXXCLEHSQOH-UHFFFAOYSA-N
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Description

N-(1-Benzyl-1H-pyrazol-3-yl)-N-(5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-yl)amine is a complex organic compound that features a unique combination of pyrazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzyl-1H-pyrazol-3-yl)-N-(5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-yl)amine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of hydrazine with an appropriate diketone under acidic conditions.

    Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.

    Thiadiazole Formation: The thiadiazole ring is synthesized separately by reacting thiosemicarbazide with an appropriate carboxylic acid derivative.

    Coupling Reaction: The final step involves coupling the benzylated pyrazole with the thiadiazole derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-1H-pyrazol-3-yl)-N-(5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-yl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(1-Benzyl-1H-pyrazol-3-yl)-N-(5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-yl)amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of advanced materials, including organic semiconductors and photovoltaic cells.

    Chemical Research: It serves as a building block in the synthesis of more complex molecules and is used in various organic synthesis reactions.

Mechanism of Action

The mechanism of action of N-(1-Benzyl-1H-pyrazol-3-yl)-N-(5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-yl)amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets specific enzymes and receptors, modulating their activity.

    Pathways Involved: It influences signaling pathways related to inflammation and cell proliferation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(1-Benzyl-1H-pyrazol-3-yl)-N-(5-{[5-methyl-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-yl)amine
  • **N-(1-Benzyl-1H-pyrazol-3-yl)-N-(5-{[5-trifluoromethyl-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-yl)amine

Uniqueness

N-(1-Benzyl-1H-pyrazol-3-yl)-N-(5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-yl)amine is unique due to the presence of both trifluoromethyl and thiadiazole groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research applications.

Properties

Molecular Formula

C18H16F3N7S

Molecular Weight

419.4 g/mol

IUPAC Name

N-(1-benzylpyrazol-3-yl)-5-[[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C18H16F3N7S/c1-12-9-14(18(19,20)21)25-28(12)11-16-23-24-17(29-16)22-15-7-8-27(26-15)10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,22,24,26)

InChI Key

AQTKXXCLEHSQOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4)C(F)(F)F

Origin of Product

United States

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